N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a benzyl group at the N-position, a morpholin-4-ylpropyl side chain, and a carboxamide moiety. Its structural elucidation likely relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of bond lengths, angles, and ring conformations . The morpholine substituent may enhance solubility and pharmacokinetic properties, while the benzyl group could influence receptor-binding affinity.
Properties
Molecular Formula |
C27H30N6O3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O3/c1-19-8-9-23-30-25-22(27(35)33(23)18-19)16-21(26(34)29-17-20-6-3-2-4-7-20)24(28)32(25)11-5-10-31-12-14-36-15-13-31/h2-4,6-9,16,18,28H,5,10-15,17H2,1H3,(H,29,34) |
InChI Key |
UGBQEJKFHVREKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method includes the substitution of cyanuric chloride with various nucleophiles such as benzylamine, morpholine, and other amines in the presence of sodium carbonate as an acid scavenger . The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Tricyclic Cores
- Core Structure : Spiro[4.5]decane systems with benzothiazole and aryl groups.
- Substituents: Dimethylamino-phenyl or hydroxyl-phenyl groups, contrasting with the target compound’s morpholinylpropyl and benzyl moieties.
- Analytical Methods : Characterized via IR, UV-Vis, and elemental analysis, whereas the target compound’s analysis likely emphasizes crystallography (e.g., SHELX refinement) .
- Properties : Higher solubility in polar organic solvents due to benzothiazole’s electron-deficient aromatic system, whereas the morpholine in the target compound may improve aqueous solubility.
Triazatricyclo vs. Spiro Systems :
- The target’s rigid triazatricyclo core may confer greater metabolic stability compared to spiro systems, which exhibit conformational flexibility.
- Benzothiazole derivatives () show UV-Vis absorption at ~300–400 nm due to extended conjugation, while the target compound’s imino and carboxamide groups might shift absorption to lower wavelengths .
Quaternary Ammonium Compounds ()
While structurally distinct, methodologies from quaternary ammonium studies (e.g., CMC determination via spectrofluorometry/tensiometry) could be applied to analyze the target compound’s aggregation behavior. For instance:
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Spiro-Benzothiazoles | BAC-C12 |
|---|---|---|---|
| Molecular Weight | ~500–600 g/mol* | ~350–450 g/mol | 335.5 g/mol |
| LogP | ~2.5–3.5* | ~3.0–4.0 | 2.8 |
| UV-Vis λmax | ~280–320 nm* | 300–400 nm | N/A |
| CMC | Not determined | N/A | 3.7–8.3 mM |
*Estimated based on structural analogs.
Research Implications
- Structural Insights : The target compound’s crystallographic data (via SHELX/ORTEP) could guide drug design by highlighting interactions between the tricyclic core and biological targets .
- Synthetic Challenges : Lessons from spirocyclic syntheses () suggest that regioselective functionalization of the triazatricyclo system may require tailored catalysts or protecting groups.
- Aggregation Studies : Adopting CMC determination methods () could reveal surfactant-like behavior, critical for formulation development.
Biological Activity
The compound N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C22H25N5O2
- Molecular Weight : Approximately 405.4 g/mol
- Structural Features :
- Tricyclic structure
- Imino and carboxamide functional groups
- Morpholine ring
The unique triazatricyclo framework contributes to the compound's complexity and potential reactivity in biological systems.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-benzyl-6-imino | C22H25N5O2 | Similar tricyclic structure |
| N-(4-fluorophenyl)methyl derivatives | C22H25FN6O2 | Variations in substituents |
| N-(2-furanylmethyl)-6-imino | C17H18N2O5S | Different functional groups |
Biological Activity
Research indicates that N-benzyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo exhibits several pharmacological properties:
Anticancer Activity
Preliminary studies suggest that this compound may have significant anticancer properties . It interacts with cancer cells through mechanisms that involve:
- Polyamine Transport Systems : The compound can exploit high-affinity polyamine uptake systems in cancer cells, facilitating selective accumulation in tumors .
Cytotoxicity Studies
Cytotoxicity assays have shown that N-benzyl derivatives can induce cell death in various cancer cell lines. For instance, compounds similar to N-benzyl derivatives of putrescine exhibited enhanced cytotoxic effects when tested against melanoma cells .
The biological activity is believed to stem from the compound's ability to bind to DNA and interfere with cellular processes. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, N-benzyl-6-imino derivatives were tested for their ability to inhibit cell proliferation. The results indicated a dose-dependent response with notable efficacy against melanoma and breast cancer cell lines.
Case Study 2: Drug Delivery Systems
Research has explored the use of N-benzyl derivatives as vectors for boron and fluorine in targeted cancer therapies. These derivatives demonstrated enhanced accumulation in tumor tissues compared to traditional delivery methods, suggesting their potential role in boron neutron capture therapy (BNCT) and PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
